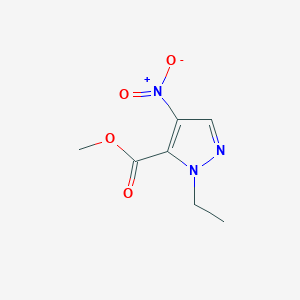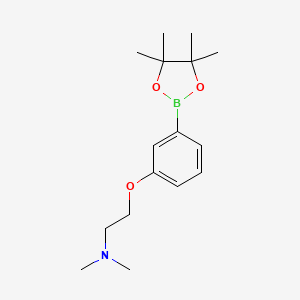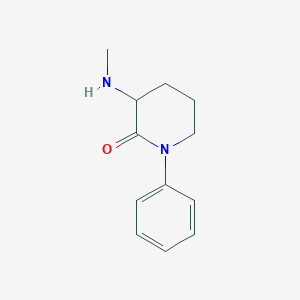
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
“Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 923282-48-8 . It is a solid substance and its molecular structure can be represented by the SMILES string [O-] [N+] (C1=C (C (OC)=O)N (CC)N=C1)=O .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate” can be represented by the InChI key BGIFTQTZYMZQPN-UHFFFAOYSA-N . The compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Physical And Chemical Properties Analysis
“Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate” is a solid substance . More specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Structural Studies and Hydrogen Bonding
The study by Portilla et al. (2007) focuses on the crystal structures of related pyrazole derivatives, highlighting the role of hydrogen bonding in forming chains and sheets within these structures. This research provides insights into the molecular interactions and crystallization behaviors of pyrazole derivatives, which could be relevant to understanding the structural characteristics of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in various conditions. The molecules exhibit polarized structures with chains and sheets formed by hydrogen bonds, emphasizing the importance of these interactions in their crystalline assembly Portilla et al., 2007.
Spectral and Theoretical Analysis
Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, including spectral analysis and density functional theory (DFT) calculations. Their findings on the structural and electronic properties of these compounds can contribute to a broader understanding of the chemical behavior and potential applications of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in various scientific domains Viveka et al., 2016.
Corrosion Inhibition
Dohare et al. (2017) explored the corrosion inhibition properties of pyrazole derivatives on mild steel, an application of immense industrial significance. The study highlighted how modifications in the pyrazole structure, akin to those seen in Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, can influence their efficacy as corrosion inhibitors. This research outlines a potential application of such compounds in protecting metals from corrosion, contributing to longer life spans and reduced maintenance costs in industrial settings Dohare et al., 2017.
Synthetic Applications and Crystallography
Another study by Viveka et al. (2016) on the synthesis, characterization, and crystallography of pyrazole derivatives provides a foundation for understanding the chemical synthesis and structural analysis of compounds like Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. It includes detailed analyses using various spectroscopic techniques and X-ray diffraction, offering valuable insights into the molecular structure and potential applications in materials science Viveka et al., 2016.
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-ethyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIFTQTZYMZQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716758 | |
| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |
CAS RN |
923282-48-8 | |
| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)

amine](/img/structure/B1455417.png)
